Cas no 712-79-8 (2-(Difluoromethoxy)naphthalene)

2-(Difluoromethoxy)naphthalene 化学的及び物理的性質
名前と識別子
-
- Naphthalene, 2-(difluoromethoxy)-
- 2-(DIFLUOROMETHOXY)NAPHTHALENE
- STK663860
- FCH1112391
- C11H8F2O
- CS-0155873
- SB85524
- MFCD05856249
- PHRDBYLNQKVKBB-UHFFFAOYSA-N
- s10100
- 712-79-8
- AKOS003348442
- SCHEMBL12646813
- DTXSID50364063
- DS-14953
- A914604
- DB-133824
- 2-(Difluoromethoxy)naphthalene
-
- MDL: MFCD05856249
- インチ: 1S/C11H8F2O/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H
- InChIKey: PHRDBYLNQKVKBB-UHFFFAOYSA-N
- ほほえんだ: FC([H])(OC1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H])F
計算された属性
- せいみつぶんしりょう: 194.05432120g/mol
- どういたいしつりょう: 194.05432120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 264.2±25.0°C at 760 mmHg
- フラッシュポイント: 120.9±19.0 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-(Difluoromethoxy)naphthalene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2-(Difluoromethoxy)naphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM234806-1g |
2-(Difluoromethoxy)naphthalene |
712-79-8 | 98% | 1g |
$186 | 2024-07-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D895003-250mg |
2-(Difluoromethoxy)naphthalene |
712-79-8 | 98% | 250mg |
¥945.90 | 2022-01-12 | |
Chemenu | CM234806-5g |
2-(Difluoromethoxy)naphthalene |
712-79-8 | 98% | 5g |
$1421 | 2021-08-04 | |
Alichem | A219003851-5g |
2-(Difluoromethoxy)naphthalene |
712-79-8 | 98% | 5g |
$1414.38 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52135-100mg |
2-(Difluoromethoxy)naphthalene |
712-79-8 | 98% | 100mg |
¥103.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52135-250mg |
2-(Difluoromethoxy)naphthalene |
712-79-8 | 98% | 250mg |
¥236.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52135-5g |
2-(Difluoromethoxy)naphthalene |
712-79-8 | 98% | 5g |
¥12774.0 | 2023-09-05 | |
Alichem | A219003851-1g |
2-(Difluoromethoxy)naphthalene |
712-79-8 | 98% | 1g |
$404.86 | 2023-09-01 | |
eNovation Chemicals LLC | D758714-250mg |
2-(difluoromethoxy)naphthalene |
712-79-8 | 98% | 250mg |
$140 | 2025-02-20 | |
Aaron | AR006A6D-5g |
2-(difluoromethoxy)naphthalene |
712-79-8 | 5g |
$407.00 | 2023-12-13 |
2-(Difluoromethoxy)naphthalene 関連文献
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
2-(Difluoromethoxy)naphthaleneに関する追加情報
2-(Difluoromethoxy)naphthalene (CAS No. 712-79-8): A Comprehensive Overview
2-(Difluoromethoxy)naphthalene, also known by its CAS number 712-79-8, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and synthetic organic chemistry. This compound, characterized by its unique structure featuring a difluoromethoxy group attached to a naphthalene ring system, exhibits intriguing chemical properties and potential applications that continue to be explored by researchers worldwide.
The molecular structure of 2-(difluoromethoxy)naphthalene consists of a naphthalene backbone, which is a fused bicyclic aromatic system, with a difluoromethoxy substituent at the second position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable building block in various synthetic pathways. The presence of the difluoromethoxy group introduces both electron-withdrawing effects and steric hindrance, which can significantly influence the reactivity and stability of the compound.
Recent studies have highlighted the potential of naphthalene derivatives, including 2-(difluoromethoxy)naphthalene, in the development of advanced materials. For instance, researchers have investigated the use of such compounds in the creation of organic semiconductors and light-emitting materials. The unique electronic properties of these materials make them promising candidates for applications in flexible electronics, optoelectronics, and energy harvesting devices.
In the realm of pharmaceutical chemistry, 2-(difluoromethoxy)naphthalene has been explored as a potential lead compound for drug development. The naphthalene framework is known for its ability to interact with various biological targets, such as enzymes and receptors, due to its rigid structure and aromaticity. The introduction of the difluoromethoxy group further enhances the compound's pharmacokinetic properties, including its solubility and bioavailability.
Moreover, advancements in synthetic methodologies have enabled chemists to efficiently synthesize naphthalene derivatives like 2-(difluoromethoxy)naphthalene with high precision. Techniques such as Friedel-Crafts alkylation, Ullmann coupling, and transition-metal-catalyzed cross-coupling reactions have been employed to construct these complex molecules. These methods not only ensure high yields but also allow for fine-tuning of the substituents to achieve desired properties.
The environmental impact and sustainability aspects of compounds like 2-(difluoromethoxy)naphthalene are also under scrutiny as part of broader efforts to promote green chemistry. Researchers are exploring ways to minimize waste generation during synthesis and to develop biodegradable or recyclable materials based on these compounds.
In conclusion, 2-(difluoromethoxy)naphthalene (CAS No. 712-79-8) stands as a testament to the ingenuity and progress in modern organic chemistry. Its versatile structure, coupled with ongoing research into its applications, positions it as a key player in advancing both scientific understanding and technological innovation across multiple disciplines.
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